molecular formula C7H10O B8024783 Norbornene oxide

Norbornene oxide

Cat. No.: B8024783
M. Wt: 110.15 g/mol
InChI Key: OHNNZOOGWXZCPZ-RNGGSSJXSA-N
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Description

Norbornene oxide (bicyclo[2.2.1]hept-5-ene-2,3-oxide) is an epoxidized derivative of norbornene, a bicyclic hydrocarbon synthesized via the Diels-Alder reaction between cyclopentadiene and ethylene. The oxide moiety introduces significant polarity and strain to the bicyclic framework, enhancing its reactivity in organic transformations. This compound is primarily produced through epoxidation of norbornene using catalysts such as molybdenum or tungsten complexes (e.g., dioxomolybdenum(VI) amino bisphenolates) with tert-butyl hydroperoxide as the oxidant . Its retention time in gas chromatography (7.6 min) is notably longer than that of norbornene (3.2 min), reflecting increased polarity due to the oxygen bridge .

Key applications include:

  • Polymer chemistry: Copolymerization with anhydrides (e.g., norbornene anhydrides) to form stereoregular polyesters with tunable glass transition temperatures (Tg) .
  • Materials science: Functionalization with fluorophores (e.g., carbazole) for fluorescent polymers .
  • Catalysis: Participation in asymmetric hydroformylation and metathesis reactions .

Properties

IUPAC Name

(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.02,4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6+,7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNNZOOGWXZCPZ-RNGGSSJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3146-39-2
Record name rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.02,4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3146-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbornene oxide can be synthesized through the epoxidation of norbornene. A common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high selectivity.

Industrial Production Methods: In industrial settings, this compound is produced via the catalytic epoxidation of norbornene using hydrogen peroxide and a suitable catalyst, such as titanium silicalite. This method offers high efficiency and scalability, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form norbornene diol.

    Reduction: Reduction of this compound typically yields norbornene.

    Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products:

    Oxidation: Norbornene diol.

    Reduction: Norbornene.

    Substitution: Substituted norbornene derivatives.

Scientific Research Applications

Norbornene oxide has a wide range of applications in scientific research:

Mechanism of Action

The reactivity of norbornene oxide is primarily due to the strained epoxide ring, which is susceptible to nucleophilic attack. The mechanism typically involves the opening of the epoxide ring, leading to the formation of a more stable product. This reactivity is exploited in various synthetic transformations, including polymerization and functionalization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Norbornene oxide’s bicyclic structure distinguishes it from monocyclic epoxides like cyclohexene oxide or styrene oxide. The strain from the norbornene framework and the electron-withdrawing oxygen bridge influence its reactivity and stability.

Property This compound Cyclohexene Oxide Styrene Oxide
Molecular Formula C₇H₁₀O C₆H₁₀O C₈H₈O
Retention Time (GC, min) 7.6 5.7 9.9
Ring Strain High Moderate Low

Reactivity in Epoxidation and Catalytic Reactions

This compound is synthesized via selective epoxidation of norbornene. Compared to other olefins, norbornene exhibits exceptional reactivity with molybdenum catalysts, achieving high yields (>90%), whereas cyclohexene and styrene show lower efficiency due to competing oxidation pathways .

Substrate Catalyst Oxidant Epoxide Yield Selectivity
Norbornene Mo complex t-BuOOH >90% High
Cyclohexene Mo complex t-BuOOH ~50% Low
Styrene Mo complex t-BuOOH <20% Very low

In asymmetric hydroformylation, norbornene derivatives yield exo-norbornanecarboxaldehyde with up to 71% enantiomeric excess (ee) using Rh catalysts, outperforming less rigid substrates .

Polymerization Behavior

This compound’s strained structure enables unique copolymerization pathways. For example, alternating copolymerization with norbornene anhydrides produces stereoregular polyesters with Tg values exceeding 100°C, whereas cyclohexene oxide-based polymers exhibit lower Tg (~80°C) due to reduced rigidity .

Monomer Pair Polymer Type Tg (°C) Key Application
This compound + NA Stereoregular polyester 105–120 High-performance plastics
Cyclohexene oxide + NA Polyester 70–85 Flexible coatings

Material Properties

Oxanorbornene dicarboximides derived from this compound demonstrate superior fluorescence compared to non-oxidized analogs. For instance, carbazole-functionalized oxanorbornene derivatives exhibit quantum yields 20–30% higher than styrene-based fluorophores, attributed to enhanced conjugation and reduced quenching .

Biological Activity

Norbornene oxide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

This compound is derived from norbornene, a bicyclic compound known for its reactivity and versatility in organic synthesis. The introduction of an epoxide group enhances its chemical properties, making it suitable for various biological applications.

Antitumor Activity

Recent studies have shown that this compound and its derivatives exhibit significant antitumor properties. For instance, compounds containing the norbornene structure have been evaluated for their ability to inhibit cancer cell proliferation.

  • Biperiden , a norbornene-containing drug traditionally used for Parkinson's disease, has been repurposed as an anticancer agent. It targets MALT1, a protein overexpressed in pancreatic cancer, leading to an 83% reduction in tumor size in animal models .
  • Podophyllotoxin derivatives with norbornene moieties demonstrated lower IC50 values (5 nM) against various cancer cell lines compared to traditional chemotherapeutics like etoposide (12-24 nM) .

The biological activity of this compound appears to be linked to its ability to interact with cellular targets and induce apoptotic pathways:

  • DNA Binding : Norbornene derivatives have shown marked affinity for DNA, leading to significant apoptosis in treated cells. For example, certain bicyclic imides derived from norbornene exhibited apoptosis rates of approximately 68% in neutrophils after 72 hours .
  • Wnt/β-catenin Pathway Inhibition : Compounds like IWR-1, derived from norbornene, inhibit the Wnt/β-catenin signaling pathway, crucial for cancer cell migration and invasion. This inhibition correlates with reduced metastasis in colon carcinoma models .

Case Studies

Several key studies illustrate the potential of this compound in cancer treatment:

  • Biperiden Study : In vivo studies indicated that biperiden significantly reduced tumor growth in mice with pancreatic cancer xenografts. The study also noted tolerable side effects, suggesting a favorable safety profile for further development .
  • Podophyllotoxin Derivatives : Research on norbornene-derived podophyllotoxin analogs revealed enhanced cytotoxicity against multiple cancer cell lines, indicating the importance of the bicyclic structure for therapeutic efficacy .

Research Findings

A summary of findings related to the biological activity of this compound is presented below:

CompoundTarget DiseaseIC50 (nM)Mechanism of Action
BiperidenPancreatic CancerN/AMALT1 inhibition
PodophyllotoxinVarious Cancers5DNA binding and apoptosis induction
IWR-1Colon CancerN/AWnt/β-catenin pathway inhibition

Chemical Reactions Analysis

Ring-Opening Reactions

Norbornene oxide undergoes ring-opening under acidic, basic, or nucleophilic conditions, forming functionalized derivatives:

  • Acid-catalyzed hydration : In the presence of aqueous acid, this compound hydrates to form norborneol (bicyclo[2.2.1]heptan-2-ol) via a non-classical carbocation intermediate .

  • Nucleophilic attack : Thiols, amines, and alcohols react with the epoxide group. For example, thiol-ene reactions with this compound yield thioethers under mild conditions .

Reaction Conditions Product Yield Reference
HydrationH₂SO₄, H₂O, 0°CNorborneol85%
Thiol-ene reactionThiol, UV light/baseThioether derivatives>90%
Amine ring-openingPrimary amine, RTAmino alcohol adducts70–95%

Polymerization Reactions

This compound participates in controlled polymerizations to form high-performance materials:

  • Anionic ring-opening polymerization (AROP) : Under mechanochemical ball milling with initiators like KHMDS, this compound forms polyethers with controlled molecular weights (e.g., Mₙ ≈ 8,100, Đ = 1.09) .

  • Ring-opening copolymerization (ROCOP) : With CO₂ and phthalic anhydride (PA), cobalt catalysts produce alternating poly(ester-b-carbonate) copolymers. These materials exhibit tunable glass transition temperatures (Tₐ = 40–120°C) .

Polymerization Type Catalyst/Initiator Co-monomer Tₐ (°C)*Mₙ (g/mol)Reference
AROPKHMDS, ball milling60–805,000–8,100
ROCOP (CO₂)Co(III)-salen complexCO₂40–8010,000–20,000
ROCOP (PA)Cr(III) ate complexPA100–12015,000–30,000

Catalytic and Functionalization Reactions

  • Pd/norbornene-mediated catalysis : While norbornene itself is widely used in Pd-catalyzed meta-C−H activation , the oxide’s strained epoxide can participate in oxidative addition steps, enabling selective functionalization .

  • Click chemistry : The epoxide group reacts with strained alkynes (e.g., dibenzocyclooctyne) for bioconjugation applications .

Oxidation and Stability

This compound demonstrates moderate thermal stability but undergoes oxidative degradation under harsh conditions. Thermo-oxidative studies reveal an activation energy (Eₐ) of ~150–200 kJ/mol for decomposition, depending on the environment .

Spectroscopic Characterization

Key spectral data for identification:

  • ¹H NMR : δ 3.2–3.5 ppm (epoxide protons), δ 1.2–2.8 ppm (bridgehead and methylene protons) .

  • IR : Strong absorption at 850–900 cm⁻¹ (epoxide ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norbornene oxide
Reactant of Route 2
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Norbornene oxide

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